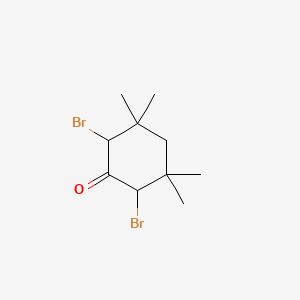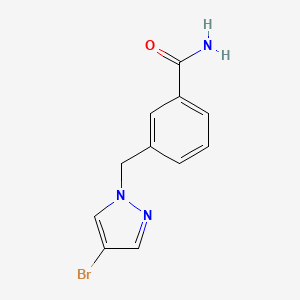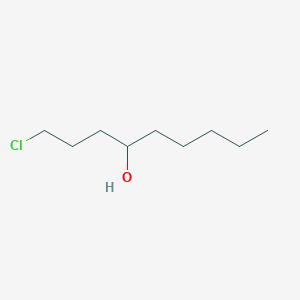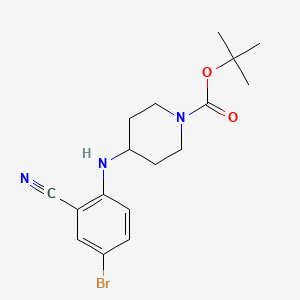![molecular formula C8H5NOS B8751776 Thieno[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B8751776.png)
Thieno[3,2-c]pyridine-3-carboxaldehyde
Übersicht
Beschreibung
Thieno[3,2-c]pyridine-3-carboxaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-c]pyridine-3-carbaldehyde typically involves the formation of the thieno[3,2-c]pyridine core followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophene with α,β-unsaturated carbonyl compounds can lead to the formation of the thieno[3,2-c]pyridine core, which can then be oxidized to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for thieno[3,2-c]pyridine-3-carbaldehyde are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[3,2-c]pyridine-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Thieno[3,2-c]pyridine-3-carboxylic acid.
Reduction: Thieno[3,2-c]pyridine-3-methanol.
Substitution: Various substituted thieno[3,2-c]pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thieno[3,2-c]pyridine-3-carboxaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of thieno[3,2-c]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound often acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-c]pyridine core .
Vergleich Mit ähnlichen Verbindungen
- Thieno[2,3-c]pyridine-3-carbaldehyde
- Thieno[3,2-b]pyridine-3-carbaldehyde
- Thieno[2,3-b]pyridine-3-carbaldehyde
Comparison: Thieno[3,2-c]pyridine-3-carboxaldehyde is unique due to its specific ring fusion pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, such as thieno[2,3-c]pyridine-3-carbaldehyde, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C8H5NOS |
|---|---|
Molekulargewicht |
163.20 g/mol |
IUPAC-Name |
thieno[3,2-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5NOS/c10-4-6-5-11-8-1-2-9-3-7(6)8/h1-5H |
InChI-Schlüssel |
FNMAINNYORYGGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1SC=C2C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid](/img/structure/B8751738.png)


![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-[tris(1-methylethyl)silyl]-](/img/structure/B8751757.png)



